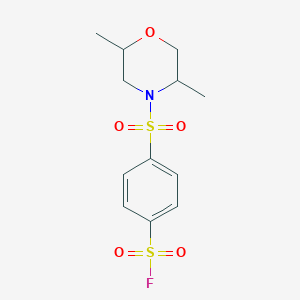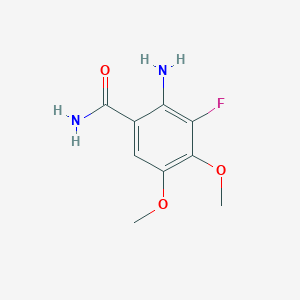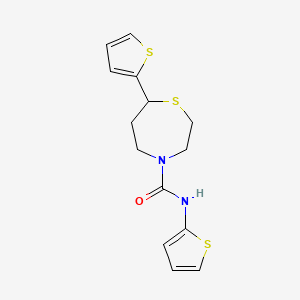
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-aminothiophene with 2-bromoacetyl bromide to form 2-(bromoacetyl)thiophene. This intermediate is then reacted with 1,4-thiazepane-4-carboxylic acid to form the target compound.
Starting Materials
2-aminothiophene, 2-bromoacetyl bromide, 1,4-thiazepane-4-carboxylic acid
Reaction
Step 1: React 2-aminothiophene with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate in DMF to form 2-(bromoacetyl)thiophene., Step 2: React 2-(bromoacetyl)thiophene with 1,4-thiazepane-4-carboxylic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA in DMF to form N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide., Step 3: Purify the product by recrystallization or column chromatography.
科学的研究の応用
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been studied for its potential as a ligand for metal catalysis reactions.
作用機序
The mechanism of action of N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
生化学的および生理学的効果
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. Additionally, it has been shown to have antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential applications in various fields of research. However, it also has some limitations. For example, it may have low solubility in certain solvents, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research is needed to overcome its limitations, such as its low solubility, to make it more useful in lab experiments.
特性
IUPAC Name |
N,7-dithiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDBHARHIISDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

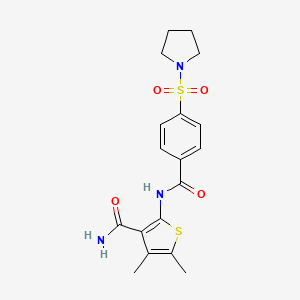
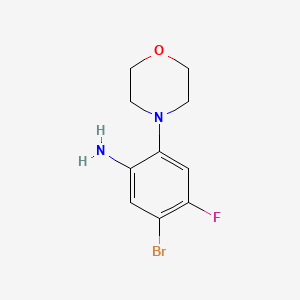
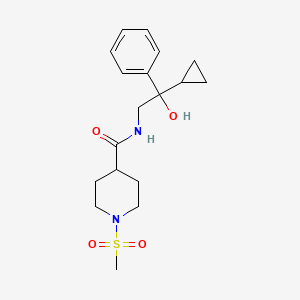
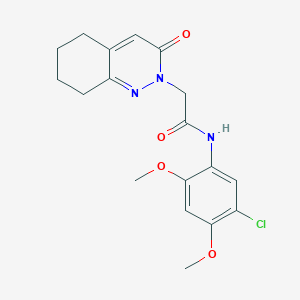
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)
![7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2418011.png)
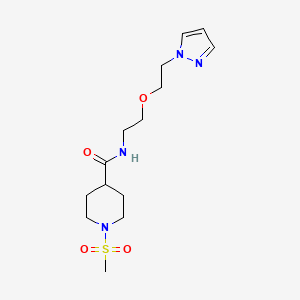
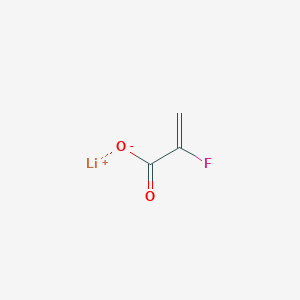
![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)
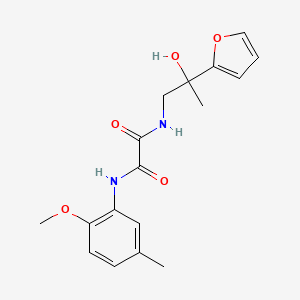
![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)
